N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide
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Overview
Description
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide is a complex organic compound that features a unique structure combining a pyrazino-benzimidazole moiety with a nicotinamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazino-benzimidazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nicotinamide group is then introduced via a coupling reaction, often using reagents such as nicotinoyl chloride and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline
- N-[4-(8-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide stands out due to its unique combination of a pyrazino-benzimidazole core with a nicotinamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N5O/c28-22(16-4-3-11-23-14-16)24-17-7-9-18(10-8-17)26-12-13-27-20-6-2-1-5-19(20)25-21(27)15-26/h1-11,14H,12-13,15H2,(H,24,28) |
InChI Key |
YVRRUINVKQQKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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